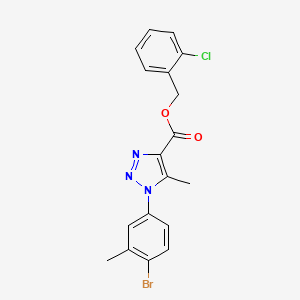
2-chlorobenzyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a 1,2,3-triazole ring, a carboxylate ester, and a benzyl group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central 1,2,3-triazole ring. The presence of the bromine and chlorine atoms could also influence the overall shape of the molecule due to their size and electronegativity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the carboxylate ester could be hydrolyzed to form a carboxylic acid and an alcohol . The bromine and chlorine atoms could also potentially participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and chlorine atoms could increase the compound’s density and boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Methods : The compound is synthesized through a variety of methods. For example, in a study by Albert and Taguchi (1973), 4-amino-1-(2- and 3-)methyl-1,2,3-triazole-5-carbaldehydes, similar in structure, were made from corresponding 5-carbonitriles through catalytic hydrogenation. This provides a methodological insight into the synthesis of such compounds (Albert & Taguchi, 1973).
Structural Elucidation : The compound's structure and related derivatives have been extensively characterized using techniques such as IR, NMR, and mass spectral data. For instance, Bhat et al. (2016) performed such analyses for triazolyl pyrazole derivatives (Bhat et al., 2016).
Applications in Corrosion Inhibition
- Inhibition of Steel Corrosion : Triazole derivatives, similar to the compound , have shown potential as corrosion inhibitors for steels. Negrón-Silva et al. (2013) synthesized 1,4-disubstituted 1,2,3-triazoles that demonstrated corrosion inhibiting properties, suggesting potential applications for 2-chlorobenzyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate in this field (Negrón-Silva et al., 2013).
Antimicrobial and Antioxidant Activities
Potential Antimicrobial Agents : Derivatives of triazoles have been studied for their antimicrobial properties. For instance, a study by Bhat et al. (2016) showed that triazolyl pyrazole compounds displayed broad-spectrum antimicrobial activities (Bhat et al., 2016).
Antioxidant Activities : The same study by Bhat et al. (2016) also indicated moderate to good antioxidant activities for synthesized triazole derivatives (Bhat et al., 2016).
Electronic and Spectroscopic Analysis
- Molecular and Spectroscopic Analysis : Detailed molecular, electronic, and spectroscopic analyses of similar triazole compounds have been conducted, offering insights into their properties. Beytur and Avinca (2021) performed DFT calculations, spectroscopic analysis, and electronic properties evaluation for heterocyclic triazol-5-ones (Beytur & Avinca, 2021).
Nonlinear Optical Properties
- Investigation of Optical Properties : The nonlinear optical properties of triazole derivatives have been a subject of study, which could be relevant for the compound . Evecen et al. (2018) investigated such properties in a similar triazole compound, providing a basis for understanding the optical behavior of this compound (Evecen et al., 2018).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological molecules in the body.
Eigenschaften
IUPAC Name |
(2-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3O2/c1-11-9-14(7-8-15(11)19)23-12(2)17(21-22-23)18(24)25-10-13-5-3-4-6-16(13)20/h3-9H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUKLPZNLAMSMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3Cl)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

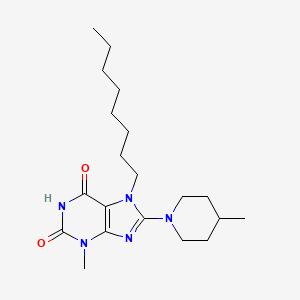
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2356688.png)
![Ethyl 4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]thiomorpholine-3-carboxylate](/img/structure/B2356689.png)
![4-(3-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2356695.png)

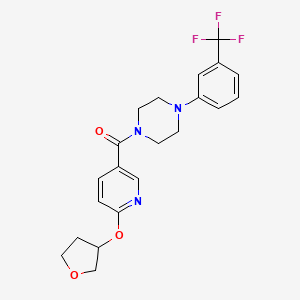
![2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2356699.png)

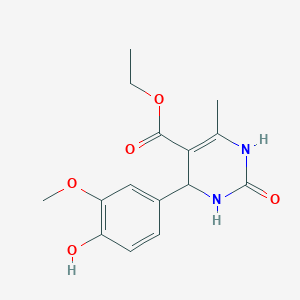
![4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2356705.png)
![1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione](/img/structure/B2356706.png)
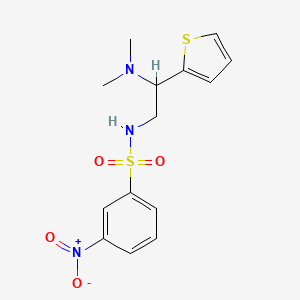
![8-methoxy-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2H-chromene-3-carboxamide](/img/structure/B2356708.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2356709.png)